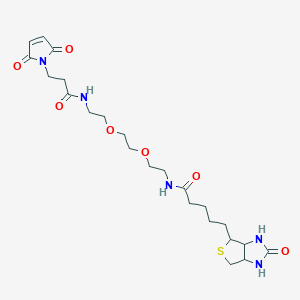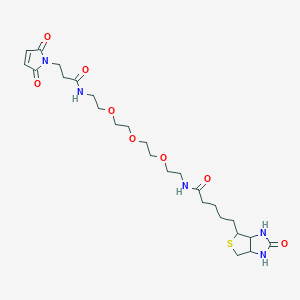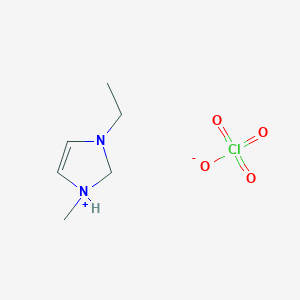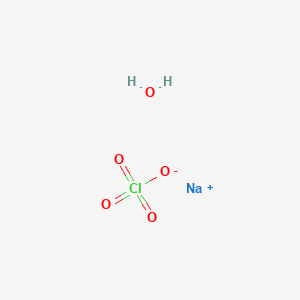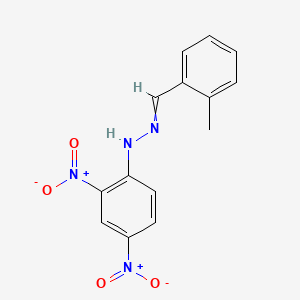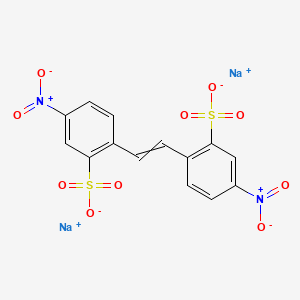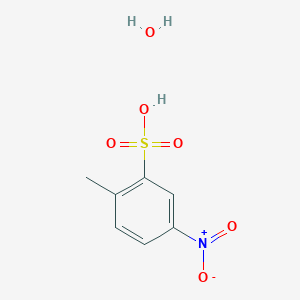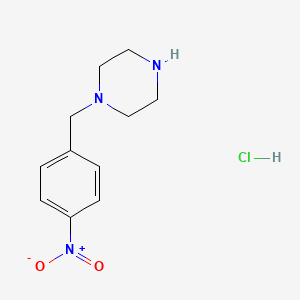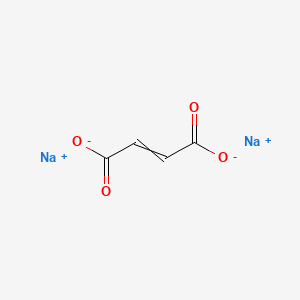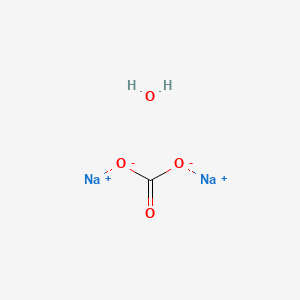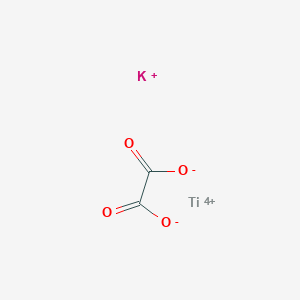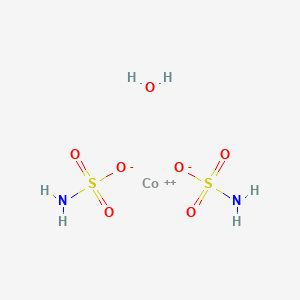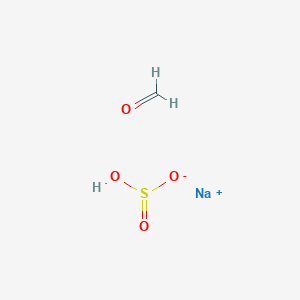
sodium;dihydrogen phosphate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Sodium dihydrogen phosphate dihydrate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide . The reaction involves the following steps:
Neutralization Reaction: Phosphoric acid (H₃PO₄) reacts with sodium hydroxide (NaOH) to produce sodium dihydrogen phosphate (NaH₂PO₄) and water (H₂O). [ \text{H₃PO₄} + \text{NaOH} \rightarrow \text{NaH₂PO₄} + \text{H₂O} ]
Crystallization: The resulting solution is then allowed to crystallize, forming sodium dihydrogen phosphate dihydrate.
Industrial production methods often involve the use of other sodium phosphate salts as starting materials, leading to effective production methods for various applications .
Chemical Reactions Analysis
Sodium dihydrogen phosphate dihydrate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It can react with bases like sodium hydroxide to form sodium hydrogen phosphate and water. [ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ]
Dehydration: When heated, it loses its water of crystallization to form anhydrous sodium dihydrogen phosphate.
Thermal Decomposition: At higher temperatures, it decomposes to form sodium pyrophosphate and water.
Scientific Research Applications
Sodium dihydrogen phosphate dihydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium dihydrogen phosphate dihydrate involves its ability to release phosphate ions in aqueous solutions. These phosphate ions can participate in various biochemical and chemical processes, including buffering reactions and the formation of complex compounds . In biological systems, it acts as a buffering agent, helping to maintain the pH of solutions .
Comparison with Similar Compounds
Sodium dihydrogen phosphate dihydrate can be compared with other similar compounds, such as:
Disodium hydrogen phosphate (Na₂HPO₄): This compound is also used as a buffering agent but has a different pH range and solubility properties.
Trisodium phosphate (Na₃PO₄): It is a stronger base and is used in more alkaline conditions.
Monopotassium phosphate (KH₂PO₄): Similar to sodium dihydrogen phosphate dihydrate, but with potassium as the cation, it is used in different buffering systems.
Sodium dihydrogen phosphate dihydrate is unique due to its specific solubility and buffering capacity, making it suitable for a wide range of applications in both scientific research and industrial processes .
Properties
IUPAC Name |
sodium;dihydrogen phosphate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+1;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJGJHBYWREJQD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.OP(=O)(O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O.O.OP(=O)(O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6NaO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
